4-Chloro-2,6-difluorophenol

Description

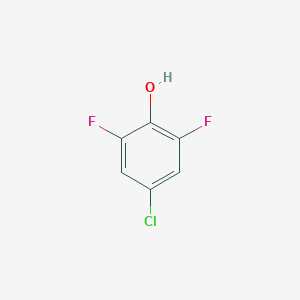

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXYFECYLILSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590648 | |

| Record name | 4-Chloro-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164790-68-5 | |

| Record name | 4-Chloro-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2,6-difluorophenol

CAS Number: 164790-68-5

Disclaimer: This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorophenol. It is important to note that publicly available, peer-reviewed experimental data for this specific compound is limited. Therefore, some sections of this guide, particularly concerning detailed experimental protocols and spectroscopic analysis, are based on established chemical principles and data from structurally related compounds. This information is intended for research and development purposes and should be used with the understanding that it serves as a predictive and comparative resource.

Introduction

This compound is a halogenated aromatic compound of interest to researchers and scientists in drug development and chemical synthesis. Its structure, featuring a phenol ring substituted with a chlorine atom and two fluorine atoms, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 164790-68-5 | [1] |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | [1] |

| Appearance | White crystalline solid | Internal Prediction |

| Melting Point | 54 - 56 °C | Internal Prediction |

| Odor | Phenolic | Internal Prediction |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound via Diazotization

Materials:

-

4-chloro-2,6-difluoroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Copper(II) sulfate (CuSO₄) (optional, for Sandmeyer-type reaction)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment (beakers, flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Methodology:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 4-chloro-2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent the temperature from rising.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate flask, bring a volume of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

The resulting phenol will steam distill. Collect the distillate, which will be an aqueous solution/suspension of this compound.

-

-

Work-up and Purification:

-

Extract the collected distillate with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

The following diagram illustrates the proposed synthetic workflow.

References

In-Depth Technical Guide to 4-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorophenol, a halogenated aromatic organic compound. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential applications in specialized chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Weight | 164.54 g/mol |

| Molecular Formula | C₆H₃ClF₂O |

| CAS Number | 164790-68-5 |

Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Not available | Likely a solid at room temperature. |

Hypothetical Experimental Protocols

While specific, validated experimental protocols for this compound are not extensively published, the following sections outline detailed, plausible methodologies for its synthesis and analysis. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of this compound

A potential synthetic route to this compound could start from 3,5-difluoroaniline. This multi-step synthesis would involve a Sandmeyer-type reaction, a common method for introducing a chlorine atom onto an aromatic ring.

Step 1: Diazotization of 3,5-difluoroaniline

-

In a reaction vessel maintained at 0-5 °C, dissolve 3,5-difluoroaniline in an aqueous solution of hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution with constant stirring.

-

Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the 3,5-difluorobenzenediazonium chloride intermediate.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the evolution of nitrogen gas and the formation of 1-chloro-3,5-difluorobenzene.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by distillation.

Step 3: Future steps to obtain this compound

Further steps, which are not detailed in the immediate search results, would be required to introduce the hydroxyl group at the appropriate position to yield this compound.

The logical workflow for this proposed synthesis is visualized in the diagram below.

Analytical Procedures

The purity and identity of synthesized this compound would need to be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation from any impurities.

-

Detector: Mass spectrometer to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for observing the fluorine atoms on the aromatic ring.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

The following diagram illustrates a general workflow for the quality control analysis of the synthesized product.

Potential Applications in Drug Discovery and Development

While direct evidence of the use of this compound in drug development or specific signaling pathways is not prominent in the available literature, its structural motifs suggest potential applications as a chemical intermediate. Halogenated and, in particular, fluorinated phenols are valuable building blocks in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.

It is plausible that this compound could serve as a precursor for the synthesis of novel bioactive compounds. Further research would be necessary to explore its utility in these areas.

A Technical Guide to the Physical Properties of 4-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 4-Chloro-2,6-difluorophenol, a halogenated aromatic compound of interest in various scientific and industrial applications, including pharmaceutical and agrochemical synthesis. The information is presented to support research and development activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and process conditions.

| Property | Value |

| CAS Number | 164790-68-5[1][2][3][4] |

| Molecular Formula | C₆H₃ClF₂O[1][2][3][4] |

| Molecular Weight | 164.54 g/mol [3][4] |

| Boiling Point | 158.9°C at 760 mmHg |

| Density | 1.52 g/cm³ |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Experimental Protocols

Detailed experimental records for the determination of the physical properties of this compound are not extensively available in public literature. However, the following outlines the standard methodologies that are typically employed for determining such properties for a solid organic compound.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is a key indicator of its purity.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high-purity substance.

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of a liquid, a micro boiling point method can be utilized.

-

Sample Preparation: A small volume of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube is gently heated in a controlled manner, for instance, in a heated oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a specific solvent.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is carefully separated from the excess solid solute by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualized Workflow: Melting Point Determination

The following diagram illustrates a generalized workflow for the experimental determination of a compound's melting point.

Caption: A flowchart of the capillary method for melting point determination.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4-Chloro-2,6-difluorophenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a robust two-step pathway commencing with the readily available 2,6-difluoroaniline. The synthesis involves an initial diazotization to form 2,6-difluorophenol, followed by a regioselective chlorination to yield the target compound.

This guide presents detailed experimental protocols, quantitative data summarized for clarity, and a visual representation of the synthetic workflow to facilitate laboratory-scale synthesis and process development.

I. Overview of the Synthetic Route

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the conversion of 2,6-difluoroaniline to 2,6-difluorophenol via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The second step is the regioselective chlorination of the intermediate 2,6-difluorophenol at the para-position to yield the final product. The hydroxyl group and the two fluorine atoms on the aromatic ring direct the incoming chlorine atom to the 4-position with high selectivity.

Caption: Proposed two-step synthesis of this compound.

II. Data Presentation: A Comparative Analysis of Synthetic Steps

The following tables summarize the key quantitative data for each step in the synthesis of this compound.

Table 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluoroaniline | [1][2] |

| Reagents | Sulfuric acid, Sodium nitrite, Water | [2] |

| Reaction Temperature | -5 to 0 °C (Diazotization), Reflux (Hydrolysis) | [2] |

| Reaction Time | 2 hours (Diazotization) | [2] |

| Product Yield | 88.9% | [2] |

| Product Purity | 98.6% | [2] |

Table 2: Synthesis of this compound from 2,6-Difluorophenol

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorophenol | |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) | [3][4][5] |

| Solvent | Dichloromethane or Acetic Acid | [6][7] |

| Reaction Temperature | 0 °C to room temperature | [6] |

| Expected Product Yield | High (based on analogous reactions) | |

| Expected Product Purity | High (purification by distillation or chromatography) |

III. Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

A. Synthesis of 2,6-Difluorophenol

This protocol is adapted from a well-established procedure for the diazotization of 2,6-difluoroaniline followed by hydrolysis.[2]

Materials:

-

2,6-Difluoroaniline

-

30% Aqueous Sulfuric Acid

-

30% Aqueous Sodium Nitrite Solution

-

Urea

-

Copper(II) Sulfate

-

50% Aqueous Sulfuric Acid

-

Starch-iodide paper

Procedure:

-

To a suitable reactor, add 25 kg of a 30% aqueous sulfuric acid solution and 3.0 kg (23 mol) of 2,6-difluoroaniline.

-

Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.

-

Cool the solution to -5 °C with vigorous stirring.

-

Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.

-

After the addition is complete, continue to stir the reaction mixture for 2 hours.

-

Filter the reaction mixture and discard the filter residue.

-

Decompose any excess nitrous acid by the addition of a small amount of urea until a sample of the solution no longer gives a positive test with starch-iodide paper.

-

In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.

-

Heat the copper sulfate solution to reflux.

-

Slowly add the diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will distill over with the steam.

-

Collect the distillate and separate the organic layer.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the 2,6-difluorophenol product.

Caption: Experimental workflow for the synthesis of 2,6-difluorophenol.

B. Synthesis of this compound

This projected protocol is based on established methods for the para-selective chlorination of phenols using sulfuryl chloride.[3][5]

Materials:

-

2,6-Difluorophenol

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluorophenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred solution of 2,6-difluorophenol over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

IV. Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 2,6-difluoroaniline. The presented protocols, supported by quantitative data from the literature, offer a solid foundation for the laboratory preparation of this important chemical intermediate. The regioselectivity of the final chlorination step is a key advantage of this synthetic route. Researchers and professionals in drug development and agrochemical synthesis can utilize this information to access this valuable building block for their research and development endeavors. Further optimization of the chlorination step may be possible to enhance yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]

- 5. US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of 4-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5), compiled from various Safety Data Sheets (SDS). It is intended to serve as a technical guide for professionals handling this compound in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 164790-68-5 | [2] |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | [1] |

| Appearance | Data not available (likely a solid) | |

| Purity | 95% | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous.[2][3] It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes.[2] It is also toxic to aquatic life with long-lasting effects.[2]

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

This table is a composite based on data for chlorophenols and difluorophenols, as specific GHS classifications for this compound were not consistently available. Classifications for similar compounds like 2,4-dichlorophenol and 2,6-difluorophenol have been included for a comprehensive hazard profile.[3][4]

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard (GHS08)

-

Skull and Crossbones (GHS06)

-

Environment (GHS09)

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] Data from closely related compounds are often used to estimate potential toxicity. For instance, for 2,4-dichlorophenol, the oral LD50 in mice is reported between 1,276 and 1,352 mg/kg.[3] The immune system, reproductive system, and liver are identified as sensitive targets for oral exposure to 2,4-dichlorophenol.[5]

| Metric | Value | Species | Route | Source |

| LD50 | 1,276 - 1,352 mg/kg | Mouse | Oral | [3] Data for 2,4-dichlorophenol |

| LD50 | 780 mg/kg | Rat/Mouse | Dermal | [6] Data for 2,4-dichlorophenol |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in safety data sheets are not typically provided. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

This method is used to estimate the LD50 of a substance.

-

Objective: To determine the oral toxicity of a substance after a single dose.

-

Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A stepwise procedure is used with a starting dose level, typically from a series like 5, 50, 300, and 2000 mg/kg body weight.

-

Three animals are used in each step. The outcome (survival or death) determines the next step:

-

If mortality occurs, the dose for the next test is lowered.

-

If no mortality occurs, the dose is increased.

-

-

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 is estimated based on the pattern of mortality across the different dose levels. A full necropsy of all animals is performed at the end of the study.

This generalized protocol illustrates the rigorous methodology typically underlying the quantitative toxicity data presented in safety documents.

Handling, Storage, and Personal Protection

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7]

-

Eyewash stations and safety showers must be readily accessible near the workstation.[2][8]

Personal Protective Equipment (PPE):

| Protection | Specification | Rationale |

| Eye/Face | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[2][9] | Protects against splashes that can cause severe eye damage. |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[10] | Prevents skin contact, which can cause severe burns and toxicity.[3] |

| Body | Laboratory coat, impervious clothing.[2][10] | Protects skin from accidental contact. |

| Respiratory | Not typically required under normal use with adequate ventilation. A particle filter respirator may be used if dust is generated.[2][7] | Prevents inhalation of dust or aerosols. |

Handling and Storage:

-

Do not breathe dust.[2]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

-

Incompatible materials include strong oxidizing agents and strong bases.[8][11]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.[10]

References

- 1. acubiochem.com [acubiochem.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. carlroth.com [carlroth.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.fi [fishersci.fi]

Navigating the Solubility of 4-Chloro-2,6-difluorophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-difluorophenol, a halogenated aromatic compound of significant interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a predictive solubility profile based on its chemical structure and details robust experimental protocols for its precise determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvents.

Introduction to this compound

This compound is a substituted phenolic compound with the chemical formula C₆H₃ClF₂O. Its structure, featuring a polar hydroxyl (-OH) group, a chloro substituent, and two fluoro substituents on the aromatic ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its solubility is critical for a multitude of applications, including reaction solvent selection, optimization of purification processes like crystallization, and the formulation of drug delivery systems.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound allows for several key intermolecular interactions that dictate its solubility:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as alcohols.[2]

-

Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and oxygen atoms create a significant molecular dipole, allowing for favorable interactions with polar aprotic solvents.

-

Van der Waals Forces: The aromatic ring and halogen atoms contribute to London dispersion forces, which can facilitate dissolution in less polar solvents.

Based on these structural features, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | The molecule's polarity allows for strong dipole-dipole interactions with these solvents.[1] |

| Nonpolar | Toluene, Hexane, Chloroform | Low to Sparingly Soluble | The overall polarity of this compound is likely too high for significant miscibility with nonpolar solvents.[1] |

Note: This table is based on general chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4] The concentration of the resulting saturated solution can then be determined using various analytical methods, most commonly gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[5][6]

Core Experimental Workflow: Shake-Flask Method

The foundational step for solubility determination is the preparation of a saturated solution using the shake-flask method.[7]

Protocol: Shake-Flask Method for Generating a Saturated Solution

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. An excess of the solid should be visible to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired experimental temperature.

-

Agitation: Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that the system reaches equilibrium.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. For more effective separation, centrifuge the vials at the same temperature.

-

Sampling: Carefully withdraw a known volume of the clear supernatant for analysis. It is crucial to avoid disturbing the undissolved solid. Filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) is recommended to remove any remaining microscopic particles.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a straightforward and cost-effective method for determining solubility, particularly for non-volatile solutes.[5][8]

Protocol: Gravimetric Determination of Solubility

-

Sample Preparation: Accurately pipette a known volume of the clear, saturated supernatant (obtained from the shake-flask method) into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[5]

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation or degradation of the this compound.

-

Drying to Constant Mass: Cool the container with the dried residue in a desiccator and then weigh it accurately. Repeat the process of drying, cooling, and weighing until a constant mass is achieved.[9]

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, especially for compounds that are UV-active, like this compound.[6][10]

Protocol: HPLC Determination of Solubility

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated supernatant (obtained from the shake-flask method) with the same solvent to bring its concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system using the same method as for the standards.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area. Calculate the original solubility in the saturated solution by applying the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution Factor

Data Presentation

For systematic data collection and comparison, the following tables are provided as templates for recording experimentally determined solubility data.

Table 2: Template for Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method of Analysis |

Table 3: Template for Molar Solubility of this compound

| Organic Solvent | Temperature (K) | Molar Solubility (mol/L) |

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Solubility Determination using the Shake-Flask and Gravimetric Methods.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmaguru.co [pharmaguru.co]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. improvedpharma.com [improvedpharma.com]

synthesis of 4-Chloro-2,6-difluorophenol from 2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of 4-Chloro-2,6-difluorophenol, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the regioselective chlorination of commercially available 2,6-difluoroaniline, followed by a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis to yield the target phenol. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-difluoroaniline is achieved through a two-step process. The initial step involves the selective chlorination of 2,6-difluoroaniline at the para-position to yield 4-Chloro-2,6-difluoroaniline. This intermediate is then converted to the final product via a diazotization reaction, followed by the hydrolysis of the resulting diazonium salt.

Figure 1: Synthetic pathway for this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product, along with typical reaction conditions and expected outcomes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | -45 | 152-154 |

| 4-Chloro-2,6-difluoroaniline | C₆H₄ClF₂N | 163.55 | 47-50[1] | Not specified |

| This compound | C₆H₃ClF₂O | 164.54 | Not specified | Not specified |

Table 1: Physical and Chemical Properties of Key Compounds.

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| 1. Chlorination | 2,6-Difluoroaniline, Sulfuryl chloride | Acetic acid | 80, then reflux | 6 | Good to high |

| 2. Diazotization & Hydrolysis | 4-Chloro-2,6-difluoroaniline, Sodium nitrite, Sulfuric acid, Copper (II) sulfate | Water | 0-5, then heat | 1-3 | Moderate to good |

Table 2: Summary of Reaction Conditions and Expected Yields.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,6-difluoroaniline

This procedure details the regioselective chlorination of 2,6-difluoroaniline at the 4-position using sulfuryl chloride.

Materials:

-

2,6-Difluoroaniline

-

Sulfuryl chloride (SO₂Cl₂)

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Aqueous sodium hydroxide solution

-

Ethyl acetate

-

Pentane

-

Sodium sulfate (anhydrous)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoroaniline in glacial acetic acid.

-

Slowly add sulfuryl chloride to the solution. An exothermic reaction may occur; maintain control over the temperature.

-

Heat the reaction mixture to 80°C and then bring to reflux. Maintain reflux for approximately six hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to remove the acetic acid.

-

To the resulting residue, add water and pentane and stir vigorously.

-

Filter the solid residue and wash it thoroughly with water.

-

Transfer the solid to a flask containing concentrated hydrochloric acid and heat the mixture at reflux for two hours.

-

After cooling, carefully neutralize the solution by adding an aqueous sodium hydroxide solution until it is slightly alkaline.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crude 4-Chloro-2,6-difluoroaniline.

-

The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-Chloro-2,6-difluoroaniline to this compound via a Sandmeyer-type reaction.

Materials:

-

4-Chloro-2,6-difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid

-

Copper (II) sulfate (CuSO₄)

-

Water

-

Diethyl ether or other suitable organic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Diazotization:

-

In a beaker, carefully prepare a dilute solution of sulfuric acid in water.

-

Add 4-Chloro-2,6-difluoroaniline to the sulfuric acid solution and stir until dissolved.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5°C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Hydrolysis:

-

In a separate flask equipped for heating and distillation, prepare a solution of copper (II) sulfate in water.

-

Heat the copper sulfate solution to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction.

-

The resulting phenol may co-distill with the steam. Collect the distillate.

-

After the addition is complete, continue to heat the reaction mixture for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture and the distillate.

-

Extract the combined aqueous solutions three times with diethyl ether.

-

Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Logical Relationships in the Synthetic Workflow

The synthesis follows a logical progression where the functional group transformation on the aniline is the key to introducing the desired hydroxyl group.

Figure 2: Logical workflow of the synthesis.

References

The Crystal Structure of 4-Chloro-2,6-difluorophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Chloro-2,6-difluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available crystallographic data for this compound, this document leverages data from the closely related compound, 2,6-difluorophenol, to illustrate the expected structural parameters and analytical methodologies. Detailed experimental protocols for single-crystal X-ray diffraction, essential for the determination of such structures, are presented. This guide serves as a valuable resource for researchers working with halogenated phenols, providing a foundational understanding of their solid-state properties.

Introduction

Halogenated phenols are a class of compounds with significant industrial and pharmaceutical applications. The substitution pattern of halogens on the phenol ring profoundly influences their chemical reactivity, biological activity, and solid-state properties. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and the development of new materials. This compound, with its unique substitution pattern, presents an interesting case for crystallographic analysis. While specific experimental data for this compound is not available in the public domain, analysis of analogous structures can provide valuable insights.

Anticipated Crystallographic Data

The crystal structure of this compound is expected to be determined by single-crystal X-ray diffraction. Based on the analysis of the structurally similar 2,6-difluorophenol, the following tables summarize the type of crystallographic data that would be obtained.

Table 1: Crystal Data and Structure Refinement for 2,6-difluorophenol.[1]

| Parameter | Value |

| Empirical formula | C₆H₄F₂O |

| Formula weight | 130.09 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 4.9287(5) Å |

| b | 10.1752(8) Å |

| c | 10.9156(10) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 547.42(9) ų |

| Z | 4 |

| Calculated density | 1.577 Mg/m³ |

| Absorption coefficient | 0.15 mm⁻¹ |

| F(000) | 264 |

| Data collection and refinement | |

| Reflections collected | 5425 |

| Independent reflections | 1357 [R(int) = 0.0248] |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.0248, wR₂ = 0.0705 |

| R indices (all data) | R₁ = 0.0265, wR₂ = 0.0718 |

Table 2: Selected Bond Lengths (Å) for 2,6-difluorophenol.[1]

| Bond | Length (Å) |

| O-H | 0.84 |

| C-O | 1.352(2) |

| C-F | 1.354(2) - 1.359(2) |

| C-C (aromatic) | 1.379(3) - 1.393(3) |

Table 3: Selected Bond Angles (°) for 2,6-difluorophenol.[1]

| Angle | Degrees (°) |

| C-O-H | 109.5 |

| C-C-O | 123.6(2) - 124.1(2) |

| C-C-F | 118.0(2) - 118.2(2) |

| C-C-C (aromatic) | 117.8(2) - 122.2(2) |

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves several key steps, from crystal growth to data analysis. The following is a detailed, generalized methodology based on standard practices for similar compounds.[1][2]

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include methanol, ethanol, acetone, and hexane.

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared at room temperature or slightly elevated temperature.

-

Evaporation: The solution is placed in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent over several days or weeks.

-

Crystal Harvesting: Once well-formed single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) are observed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) microfocus tube.[2]

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100-200 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure complete and redundant data are collected.

-

Data Processing: The raw diffraction images are processed using software such as SAINT.[2] This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan using SADABS).[2]

Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS.[2] This provides an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined by full-matrix least-squares on F² using software such as SHELXL.[2] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.

-

Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically reasonable and fits the experimental data well.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its anticipated structural features and the methodologies required for its elucidation. By drawing parallels with the known crystal structure of 2,6-difluorophenol, we can project the expected crystallographic parameters. The detailed experimental protocols outlined herein offer a practical guide for researchers undertaking the crystallographic analysis of this and other related halogenated phenols. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of compounds.

References

Estimated Acidity of 4-Chloro-2,6-difluorophenol

An In-depth Technical Guide to the pKa of 4-Chloro-2,6-difluorophenol

This guide provides a detailed analysis of the acid dissociation constant (pKa) of this compound, aimed at researchers, scientists, and professionals in drug development. Due to the absence of a directly reported experimental pKa value in the searched literature, this document presents an estimated value based on the known pKa of related compounds and the principles of substituent effects. Furthermore, it outlines comprehensive experimental protocols for the determination of this physicochemical parameter.

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the phenolic proton (resulting in a lower pKa value) by stabilizing the corresponding phenoxide anion through inductive and/or resonance effects.

Both fluorine and chlorine are electron-withdrawing halogens. In this compound, the two fluorine atoms at the ortho positions and the chlorine atom at the para position are expected to increase the acidity compared to phenol (pKa ≈ 10). The predicted pKa for 2,6-difluorophenol is approximately 7.45.[1][2][3] The addition of a chlorine atom at the 4-position, another electron-withdrawing group, would likely lead to a further decrease in the pKa. For comparison, the experimental pKa of 4-chlorophenol is approximately 9.18-9.41.[4][5][6] Given these values, the pKa of this compound is estimated to be lower than that of 2,6-difluorophenol.

Quantitative Data Summary

The following table summarizes the relevant pKa values for this compound and its related compounds for comparative analysis.

| Compound | pKa Value | Comments |

| This compound | ~7.0 - 7.4 (Estimated) | The presence of three electron-withdrawing halogens is expected to significantly increase acidity. |

| 2,6-Difluorophenol | ~7.45 (Predicted) | Demonstrates the acidifying effect of two ortho-fluorine substituents.[1][2][3] |

| 4-Chlorophenol | 9.18 - 9.41 | Shows the effect of a para-chloro substituent on the acidity of phenol.[4][5][6] |

| Phenol | ~10 | The parent compound, serving as a baseline for acidity comparison.[7] |

Experimental Protocols for pKa Determination

Two primary methods for the experimental determination of the pKa of phenolic compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual titration of a solution of the acidic compound with a standard basic solution, monitoring the pH at each addition of the titrant.[8][9][10][11]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[8][9]

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), free from carbonate.[8][9]

-

Prepare a solution to maintain constant ionic strength, such as 0.15 M Potassium Chloride (KCl).[8]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[8][9]

-

Immerse the calibrated pH electrode into the solution.[8][9]

-

To ensure an inert atmosphere, purge the solution with nitrogen gas.[8][9]

-

Add the standardized NaOH solution in small, precise increments.[8][9]

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[8][9]

-

Continue the titration until the pH has stabilized in the basic region.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of the steepest slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

-

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the compound exhibit different UV-Vis absorption spectra.[12][13][14][15][16][17]

Methodology:

-

Preparation of Solutions:

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the stock solution of this compound.[12][14]

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm for phenols).[13]

-

Identify the wavelengths of maximum absorbance for both the acidic (HA) and basic (A⁻) forms of the compound.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) against the pH of the buffer solutions.[13]

-

The resulting data should form a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Visualizations

Logical Workflow for pKa Determination

Caption: A logical workflow for the experimental determination of pKa.

References

- 1. 2,6-Difluorphenol | 28177-48-2 [m.chemicalbook.com]

- 2. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 3. 2,6-Difluorophenol CAS#: 28177-48-2 [amp.chemicalbook.com]

- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Chlorophenol CAS#: 106-48-9 [m.chemicalbook.com]

- 6. 4-Chlorophenol | 106-48-9 [chemicalbook.com]

- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mt.com [mt.com]

- 16. hi-tec.tripod.com [hi-tec.tripod.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Researcher's Guide to Commercial Sourcing of 4-Chloro-2,6-difluorophenol

For researchers and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the discovery and manufacturing pipeline. 4-Chloro-2,6-difluorophenol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a range of commercial suppliers. This technical guide provides an in-depth overview of prominent commercial sources, their product specifications, and a general workflow for procurement and quality verification.

Overview of Commercial Suppliers

A number of chemical suppliers list this compound (CAS No. 2237-63-0) in their catalogs. These suppliers range from large, multinational corporations to smaller, more specialized companies. The choice of supplier often depends on the required quantity, purity, and the availability of supporting documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

It is important for researchers to note that while many suppliers list this compound, the level of analytical data provided upfront can vary. Some suppliers, like Sigma-Aldrich, may offer certain products as part of a collection for early discovery research where the buyer assumes responsibility for confirming the product's identity and purity.[1] Other suppliers, such as Acubiochem, indicate that they can provide detailed technical documents including NMR and HPLC spectra upon request and can also accommodate custom synthesis for specific purity requirements.[2]

Product Specifications

The following table summarizes the publicly available quantitative data for this compound and related compounds from various suppliers. Researchers should always verify the most current specifications with the supplier before placing an order.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Acubiochem | This compound | Not specified | C6H3ClF2O | 164.54 | 95% | 25g |

| Sigma-Aldrich | 3-Chloro-2,6-difluorophenol | 261762-51-0 | C6H3ClF2O | 164.54 | Not specified | 100mg |

| Oakwood Chemical | 3-Chloro-2,6-difluorophenol | 261762-51-0 | C6H3ClF2O | 164.54 | Not specified | 250mg |

| BroadPharm | 2,6-Difluorophenol | 28177-48-2 | Not specified | Not specified | Not specified | Not specified |

| BLD Pharm | 2,6-Difluorophenol | 28177-48-2 | C6H4F2O | 130.09 | Not specified | Not specified |

| ChemScene | 4-Amino-2,6-difluorophenol hydrochloride | 220353-22-0 | C6H6ClF2NO | 181.57 | ≥95% | Not specified |

Note: Data for related difluorophenol compounds are included for comparative purposes, as the exact target compound may have limited publicly available data from some vendors. It is common for suppliers to list related isomers and derivatives.

Procurement and Quality Verification Workflow

The process of acquiring a chemical for research, especially for drug development, involves more than just placing an order. A systematic approach is necessary to ensure the quality and suitability of the material for the intended experiments.

Experimental Protocols

Detailed experimental protocols are typically not provided by commercial chemical suppliers. Their primary role is the synthesis and provision of the chemical itself. However, some suppliers may offer access to technical service teams that can provide guidance on handling, storage, and solubility.[2] For instance, Acubiochem offers free technical consulting services for questions regarding product properties like stability and solubility.[2] For specific applications and reaction protocols involving this compound, researchers should consult peer-reviewed scientific literature and established chemical methodology databases.

Conclusion

For researchers and drug development professionals, sourcing this compound requires careful consideration of supplier reputation, available product specifications, and in-house quality control measures. While a number of commercial vendors list this product, the level of readily available data varies. A systematic approach to procurement, including direct communication with suppliers and independent analytical verification, is crucial to ensure the integrity of research and development activities.

References

4-Chloro-2,6-difluorophenol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2,6-difluorophenol. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development, particularly in the synthesis of novel pharmaceutical compounds and other advanced materials. This document outlines the known stability characteristics, provides detailed storage recommendations, and presents generalized experimental protocols for conducting forced degradation studies to establish a comprehensive stability profile.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the quality and purity of this compound. Based on available safety data sheets and information from structurally similar compounds, the following conditions are recommended.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability. While some sources suggest room temperature storage is adequate for short periods, refrigerated conditions are recommended for prolonged storage. |

| Light | Protect from light; store in amber or opaque containers. | Phenolic compounds can be susceptible to photodegradation. Protection from light is a crucial preventative measure. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation, which can be a degradation pathway for phenols. |

| Container | Tightly sealed, chemically resistant containers (e.g., glass). | To prevent contamination and reaction with atmospheric moisture and oxygen. |

| Location | Cool, dry, and well-ventilated area designated for corrosive materials. | Ensures a safe storage environment and prevents accidental exposure or reaction with incompatible substances. |

Incompatible Materials:

To prevent degradation and hazardous reactions, this compound should be stored away from:

-

Strong oxidizing agents

-

Strong bases

Predicted Degradation Pathways

-

Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to the displacement of the chloro or fluoro substituents or cleavage of the aromatic ring.

-

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and metal ions.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dechlorination, defluorination, or the formation of radical species that can initiate further degradation.

-

Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. The following protocols are generalized methodologies that can be adapted to investigate the intrinsic stability of the compound. These studies are essential for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions. An extent of degradation of 5-20% is generally considered suitable for method validation.[2]

Analytical Method: A stability-indicating HPLC method with a UV detector is the standard approach. The method should be capable of separating the parent compound from all significant degradation products.

1. Acid and Base Hydrolysis:

- Procedure:

- Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

- For acid hydrolysis, treat the solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

- For base hydrolysis, treat the solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

- Maintain the solutions at a controlled temperature (e.g., 60-80°C) and monitor over several time points (e.g., 2, 8, 24, 48 hours).

- At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration for HPLC analysis.

- Control: A solution of the compound in the same solvent without acid or base should be run in parallel.

2. Oxidative Degradation:

- Procedure:

- Prepare a solution of this compound in a suitable solvent.

- Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.

- Maintain the solution at room temperature, protected from light, and monitor over several time points (e.g., 2, 8, 24 hours).

- At each time point, withdraw an aliquot and dilute for HPLC analysis.

- Control: A solution of the compound without hydrogen peroxide should be analyzed.

3. Photostability Testing:

- Procedure:

- Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

- The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

- A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

- Analyze the samples by HPLC after the exposure period.

4. Thermal Degradation:

- Procedure:

- Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) in a calibrated oven.

- Monitor the sample at various time points (e.g., 24, 48, 72 hours).

- At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

- Control: A sample stored at the recommended storage temperature (2-8°C) should be analyzed in parallel.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the potential degradation pathways.

Caption: Workflow for Forced Degradation Studies.

Caption: Potential Degradation Pathways.

Disclaimer: This document is intended as a technical guide based on publicly available information. It is not a substitute for rigorous experimental testing. Researchers and scientists must perform their own stability studies to determine the specific shelf life and appropriate storage conditions for their particular grade and formulation of this compound. Always refer to the specific Certificate of Analysis and Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

A Technical Guide to the Safe Handling and Disposal of 4-Chloro-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and procedures for the handling and disposal of 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5). Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory setting. This compound is a fluorinated heterocyclic synthetic block, and like many halogenated phenols, it requires careful management due to its hazardous properties.[1][2]

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 164790-68-5 | [1] |

| Molecular Formula | C₆H₃ClF₂O | [2] |

| Molecular Weight | 164.54 g/mol | [2] |

| Appearance | White, solid crystalline | [1] |

| Odor | Phenolic | [1] |

| Melting Point | 54 - 56 °C (129.2 - 132.8 °F) | [1] |

| Boiling Point | No information available | [1] |

| Solubility | Low water solubility is likely | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[1] The primary hazards are associated with its corrosive and toxic nature.

GHS Hazard Statements:

While specific toxicological data for this compound is not fully investigated, data from structurally similar chlorophenols suggest potential for significant toxicity.[1][3]

| Toxicity Data (Analogues) | Value | Species | Notes | Source |

| Acute Oral Toxicity (2,4-Dichlorophenol) | LD50: 580 - 4500 mg/kg | Rat, Mouse | Low to moderate acute oral toxicity. | [4] |

| Acute Dermal Toxicity (2,4-Dichlorophenol) | LD50: 780 mg/kg | Rat | Moderate dermal toxicity. | [4] |

| Systemic Effects (General Chlorophenols) | May cause damage to the liver and kidneys. | Animal Studies | High exposure can lead to neurological effects like headache, dizziness, and seizures.[3][5] | [3][5] |

Occupational Exposure Limits:

-

No specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound.[1][6] Therefore, exposure must be minimized through stringent engineering controls and personal protective equipment.

Safe Handling and Storage Protocols

A systematic approach to handling is essential. The following workflow outlines the required procedures from acquisition to storage.

Caption: Standard workflow for handling this compound.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]

-

Ventilation: Use only in a well-ventilated area.[1]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[1]

| PPE Type | Specification | Rationale | Source |

| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 or EN166 compliant). Use a face shield for splash hazards. | Protects against dust particles and splashes, preventing severe eye damage. | [1][8] |

| Hand Protection | Double-glove with disposable nitrile gloves for incidental contact. For extended handling or spills, use butyl rubber or SilverShield® gloves. | Nitrile offers limited protection. Highly resistant gloves are needed for phenols to prevent skin absorption and burns.[8][9] | [8][9] |

| Body Protection | Flame-resistant (e.g., Nomex®) lab coat over cotton clothing. Long pants and closed-toe, closed-heel shoes are required. | Provides a barrier against skin contact. Synthetic fabrics should be avoided.[8][10] | [8][10] |

| Respiratory Protection | Not required under normal fume hood use. If dust is generated outside a hood, a NIOSH-approved respirator with a particle filter is necessary. | Prevents inhalation of toxic dust.[1][11] | [1][11] |

Storage Requirements

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]

-

Store locked up and segregated from incompatible materials such as strong oxidizing agents and strong bases.[1][11]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. First responders must protect themselves.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

-

Skin Contact: Immediately take off all contaminated clothing.[11] Rinse skin with copious amounts of water/shower for at least 15 minutes.[1] For phenol-type exposures, dabbing the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) can be more effective than water alone.[9][12] Call a physician immediately.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][11] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[11]

Experimental Protocol: Spill Response

The following protocol details the steps for managing a minor laboratory spill of solid this compound.

Caption: Decision tree for responding to a this compound spill.

Methodology for Minor Spill Cleanup:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.[9]

-

Secure the Area: If safe to do so, restrict access to the spill area.

-

Don PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and double-layered chemically resistant gloves (e.g., nitrile inner, butyl or neoprene outer).[12]

-

Containment: For this solid compound, prevent the generation of dust.[1] Do not use a brush that will aerosolize the powder.